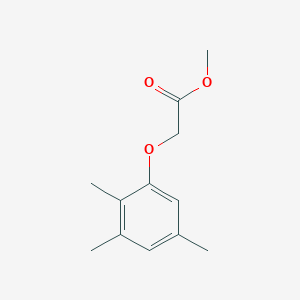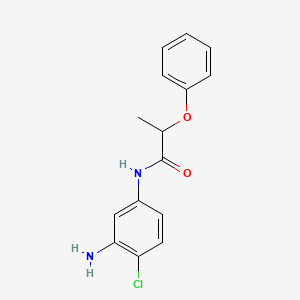
Methyl (2,3,5-trimethylphenoxy)acetate
Vue d'ensemble
Description
Methyl (2,3,5-trimethylphenoxy)acetate, also known as MTMPA, is a chemical compound with the empirical formula C12H16O3 . It has a molecular weight of 208.25 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, 4-(2,3,5-trimethylphenoxy)phthalonitrile was prepared via an aromatic nucleophilic substitution reaction . Another related compound, Methyl acetate, is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, density, and other related properties are not explicitly mentioned in the search results . These properties can be determined through specific experimental procedures.Applications De Recherche Scientifique
Methanogenic Pathways
Research by Conrad (2005) on methanogenic pathways using stable carbon isotopic signatures highlights the importance of understanding how compounds like acetate are metabolized in environmental settings. This work sheds light on the biogeochemical cycles that involve methyl groups and acetate, which could be relevant when considering the environmental impact and natural occurrences of compounds like Methyl (2,3,5-trimethylphenoxy)acetate (Conrad, 2005).
Epigenetic Modifications
The study by Jiang et al. (2019) on epigenetic modifications in stress response genes associated with childhood trauma provides insights into how chemical exposure can lead to epigenetic changes. While this research focuses on the human health aspect, it indirectly relates to how exposure to various chemicals, potentially including this compound, might impact gene expression through epigenetic mechanisms (Jiang et al., 2019).
Chemosensors Development
Roy (2021) discusses the use of 4-methyl-2,6-diformylphenol in developing chemosensors for detecting various analytes, which is a direct application of organic chemistry in creating tools for chemical detection and analysis. This research underscores the potential for compounds with specific functional groups, similar to those in this compound, to be utilized in sensor technology (Roy, 2021).
Advanced Oxidation Processes
Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, highlighting pathways, by-products, and biotoxicity. This research can inform the degradation pathways of complex organic compounds, including this compound, emphasizing the environmental and toxicological considerations of such processes (Qutob et al., 2022).
Safety and Hazards
While specific safety data for Methyl (2,3,5-trimethylphenoxy)acetate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 2-(2,3,5-trimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)10(3)11(6-8)15-7-12(13)14-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUWVSXMVBOUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174759.png)
![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)










![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)
